molecular formula C16H14Cl2O2 B3021849 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-16-1

2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B3021849
CAS No.: 898775-16-1
M. Wt: 309.2 g/mol
InChI Key: OBCRQEFXPWRJMM-UHFFFAOYSA-N
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Description

2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-16-1) is a halogenated aromatic ketone with a propiophenone backbone substituted with two chlorine atoms at the 2' and 4' positions of the benzophenone ring and a 3-methoxyphenyl group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural complexity and halogenated motifs make it a candidate for studying structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCRQEFXPWRJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644247
Record name 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-16-1
Record name 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methoxyphenylacetic acid in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with tailored properties.

Biology

  • Biological Activities: Research indicates that 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone exhibits potential antimicrobial and anticancer properties. It interacts with specific molecular targets, potentially inhibiting certain enzymes or receptors, leading to various biological effects.

Medicine

  • Pharmaceutical Development: The compound is being explored as a lead compound for developing new pharmaceuticals, particularly in treating infectious diseases and cancer. Preliminary studies have shown its efficacy in enhancing therapeutic outcomes when used in combination with other treatments.

Industry

  • Production of Specialty Chemicals: In industrial applications, this compound is utilized in producing specialty chemicals and materials, contributing to advancements in materials science.

Case Studies

Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and preservation of dopaminergic neurons, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Clinical Observations
Clinical trials involving patients with chronic infections showed improved outcomes when treated with formulations containing this compound. These findings highlight its potential as an adjunct therapy in infectious diseases.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Dichloro Derivatives with Varied Substituent Positions

Several dichloro analogs differ in the positions of chlorine and methoxy groups:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Notes
2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone 898775-16-1 2',4'-Cl; 3-(3-MeO-phenyl) 309.19* Intermediate for pharmaceuticals
3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 1375064-50-8 3',5'-Cl; 3-(3-MeO-phenyl) 309.19* Discontinued due to synthesis challenges
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 200131-19-7 2',5'-Cl; 3-(3-MeO-phenyl) 309.19* 98% purity; discontinued
2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone N/A 2',3'-Cl; 3-(3-MeO-phenyl) 309.19* Used in ether synthesis studies

*Calculated based on molecular formula.

Key Insights :

  • Substituent Position Effects : The position of chlorine atoms significantly impacts reactivity and biological activity. For example, 3',5'-dichloro derivatives may exhibit steric hindrance, complicating synthesis .

Halogen-Substituted Variants (Fluoro, Bromo)

Replacement of chlorine with other halogens alters electronic properties and bioavailability:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Notes
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-04-7 2'-Cl; 4'-F; 3-(3-MeO-phenyl) 292.73 Boiling point: 404.9±40.0°C (predicted)
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-02-5 4'-Br; 2'-F; 3-(3-MeO-phenyl) 328.20 Lab use only; fluorinated analogs enhance metabolic stability

Key Insights :

  • Fluorine Substitution : The introduction of fluorine (e.g., 2'-chloro-4'-fluoro analog) may improve lipophilicity and bioavailability, as seen in drug design .

Thiomethyl and Other Functional Group Modifications

Thiomethyl (S-Me) groups replace methoxy or halogens, altering electronic and solubility profiles:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Notes
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone 898781-69-6 2',4'-Cl; 3-(4-SMe-phenyl) 323.24 Higher molecular weight; potential sulfur reactivity
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-55-7 3',5'-Cl; 3-(2-SMe-phenyl) 325.25 Used in building blocks for drug discovery

Key Insights :

  • Thiomethyl vs. Methoxy : Thiomethyl groups increase hydrophobicity and may participate in hydrogen bonding, influencing binding affinity in drug-receptor interactions .

Non-Methoxylated Analogs

Compounds lacking the 3-methoxyphenyl group demonstrate the role of this substituent:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Notes
3',4'-Dichloropropiophenone 229-511-9 3',4'-Cl 217.08 Simpler structure; used in pesticide synthesis
3-(4-Chlorophenyl)-2',4'-dichloropropiophenone 898788-78-8 2',4'-Cl; 3-(4-Cl-phenyl) 308.03 Higher halogen content may increase toxicity

Key Insights :

  • Methoxy Group Importance: The 3-methoxyphenyl group in the target compound likely enhances electron-donating effects, stabilizing intermediates in synthetic pathways compared to non-methoxylated analogs .

Biological Activity

2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. The unique substitution pattern of this compound, featuring dichloro and methoxy groups, enhances its reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C16H14Cl2O2
  • Molecular Weight : 305.19 g/mol
  • Chemical Structure : The compound features a propiophenone backbone with two chlorine atoms at the 2' and 4' positions and a methoxy group at the 3-position of the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Interaction : It can bind to receptor sites, potentially altering signal transduction pathways.
  • Antimicrobial Activity : The presence of halogen substituents enhances its ability to disrupt microbial cell membranes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies indicate that it may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages, indicating its potential for managing inflammatory diseases .

Q & A

Q. What are the standard synthesis routes for 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, using intermediates such as chlorinated aryl ketones. For example, describes a chlorinated phenylpropene synthesized via electrophilic substitution, which can inform analogous pathways for introducing chlorine substituents. Intermediates should be characterized using NMR (¹H/¹³C), HPLC (≥98% purity, as in ), and mass spectrometry. For safety, handle chlorinated reagents under inert atmospheres (e.g., nitrogen) to prevent decomposition .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While direct SDS data for this compound is unavailable, structurally similar chlorinated propiophenones (e.g., ) require:
  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (PAC-3 exposure limit: 140 mg/m³, per ).
  • Waste Disposal : Segregate halogenated waste and use professional disposal services (as per ).
    Contradictions in hazard classifications (e.g., vs. 8) highlight the need for site-specific risk assessments .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Chromatography : HPLC with UV detection (e.g., 98% purity standards in ).
  • Spectroscopy : FT-IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹) and NMR for substituent positions.
  • Elemental Analysis : Confirm Cl and O content via combustion analysis.

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from solvent polarity or temperature effects. For example, notes that electrophilic substitution efficiency varies with solvent (e.g., DCM vs. THF). Use a Design of Experiments (DoE) approach to optimize:
VariableRange TestedImpact on Yield
Temperature0–60°CHigher yields at 40°C
Catalyst Loading1–5 mol%Optimal at 3 mol%
Cross-validate with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. What strategies address discrepancies in environmental stability studies?

  • Methodological Answer : outlines ecotoxicological testing frameworks. For stability:
  • Hydrolysis : Test at pH 4, 7, and 10 (40°C, 7 days).
  • Photolysis : Use UV-A/B lamps (λ=300–400 nm) to simulate sunlight.
    Discrepancies in degradation rates may stem from matrix effects (e.g., humic acids in water). Use LC-MS/MS to identify transformation products and apply QSAR models to predict persistence .

Q. How can mechanistic insights into the compound’s reactivity be derived computationally?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian 16) with experimental
  • Electrophilic Reactivity : Map electrostatic potential surfaces to predict chlorination sites.
  • Thermodynamics : Calculate Gibbs free energy for intermediate steps (e.g., ’s synthesis pathway).
    Validate with kinetic isotope effects (KIEs) or Hammett plots to correlate substituent effects with reaction rates .

Key Considerations for Researchers

  • Contradiction Management : Cross-reference SDSs (e.g., vs. 8) and validate with in-house toxicity assays.
  • Advanced Characterization : Use hyphenated techniques (e.g., LC-MS) for trace impurity profiling.
  • Environmental Impact : Follow ’s framework for long-term ecotoxicological risk assessment.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone
Reactant of Route 2
2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone

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